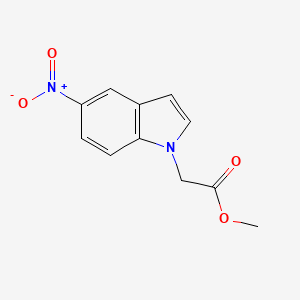
methyl (5-nitro-1H-indol-1-yl)acetate
Cat. No. B8315675
M. Wt: 234.21 g/mol
InChI Key: ZDSDDEOMISLWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09024027B2
Procedure details


To a solution of methyl 2-(5-nitro-1H-indol-1-yl)acetate (830 mg, 3.54 mmol) in MeOH (50 ml), a catalytic amount of PtO2 was added, and the mixture was reacted under H2 atmosphere in a Parr apparatus at 30 psi for 15 minutes. The catalyst was filtered off, the solvent was removed and crude methyl 2-(5-amino-1H-indol-1-yl)acetate was obtained and was used in the next step without any additional purification (730 mg, 3.54 mmol, quantitative yield). MS/ESI+ 205.2 [MH]+.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH:8]=[CH:7]2)([O-])=O>CO.O=[Pt]=O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH:8]=[CH:7]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
830 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted under H2 atmosphere in a Parr apparatus at 30 psi for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2C=CN(C2=CC1)CC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
